Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 67906-50-7
VCID: VC18457383
InChI: InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
SMILES:
Molecular Formula: C28H20N6Na2O7S2
Molecular Weight: 662.6 g/mol

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate

CAS No.: 67906-50-7

Cat. No.: VC18457383

Molecular Formula: C28H20N6Na2O7S2

Molecular Weight: 662.6 g/mol

* For research use only. Not for human or veterinary use.

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate - 67906-50-7

Specification

CAS No. 67906-50-7
Molecular Formula C28H20N6Na2O7S2
Molecular Weight 662.6 g/mol
IUPAC Name disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate
Standard InChI InChI=1S/C28H22N6O7S2.2Na/c1-16(35)30-17-2-4-18(5-3-17)31-32-26-12-13-28(24-15-20(43(39,40)41)7-9-22(24)26)34-33-27-11-10-25(29)21-8-6-19(14-23(21)27)42(36,37)38;;/h2-15H,29H2,1H3,(H,30,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
Standard InChI Key HIUVZIHAVBCZMK-UHFFFAOYSA-L
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-7-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 67906-50-7) belongs to the azo dye family, characterized by two azo (-N=N-) groups bridging aromatic rings. The IUPAC name reflects its intricate structure: disodium;8-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-5-aminonaphthalene-2-sulfonate. Its molecular formula is C₂₈H₂₀N₆Na₂O₇S₂, with a molar mass of 662.6 g/mol .

Structural Features

The compound’s architecture comprises:

  • Two naphthalene cores linked via azo groups.

  • Sulfonate (-SO₃⁻) and acetamido (-NHCOCH₃) substituents enhancing solubility and reactivity.

  • Amino (-NH₂) groups facilitating covalent interactions with substrates.

Table 1: Key Structural Descriptors

PropertyDetail
Aromatic SystemsTwo naphthalene rings, one benzene ring
Functional GroupsSulfonate, amino, acetamido, azo
Solubility-Enhancing MoietiesTwo sulfonate groups (-SO₃⁻) and disodium counterions

The planar arrangement of aromatic systems allows π-π stacking, critical for dye-substrate adhesion .

Synthesis and Manufacturing

Reaction Pathway

Synthesis involves sequential diazotization and coupling steps:

  • Diazotization of 4-Acetamidoaniline: Treatment with nitrous acid (HNO₂) in HCl yields a diazonium salt.

  • Coupling with 4-Amino-7-sulfonato-1-naphthylamine: The diazonium salt reacts with the naphthylamine derivative under alkaline conditions.

  • Sulfonation: Introduction of sulfonate groups via sulfuric acid treatment ensures water solubility.

Optimization Parameters

  • pH: Maintained at 8–9 during coupling to prevent premature azo bond cleavage.

  • Temperature: Controlled at 0–5°C during diazotization to avoid side reactions.

  • Reactant Ratios: Stoichiometric precision ensures minimal byproducts .

Table 2: Synthesis Conditions

StepTemperature (°C)pHKey Reagents
Diazotization0–51–2NaNO₂, HCl
Coupling5–108–9NaOH, naphthylamine
Sulfonation25–303–4H₂SO₄, SO₃

Physicochemical Properties

Physical Characteristics

  • Solubility: >220 g/L in water at 25°C due to sulfonate groups .

  • Melting Point: Decomposes above 350°C without melting .

  • Spectroscopic Profile:

    • UV-Vis: λₘₐₓ ≈ 520 nm (azo π→π* transitions) .

    • FT-IR: Peaks at 1600 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O).

Chemical Reactivity

  • Azo Bond Reduction: Cleavage by sodium dithionite yields aromatic amines .

  • Photostability: Resists UV degradation due to electron-withdrawing sulfonate groups.

  • pH Sensitivity: Chromophore shifts at extremes (pH <2 or >12) .

Industrial and Scientific Applications

Textile Dyeing

The dye’s affinity for cellulose and wool stems from sulfonate-fiber hydrogen bonding. It achieves wash-fastness ratings of 4–5 (ISO 105-C06).

Biological Staining

In histology, it binds selectively to cytoplasmic proteins, enabling contrast enhancement in light microscopy .

Analytical Chemistry

Used as a pH indicator (transition range: 6.8–8.4) and in spectrophotometric metal ion detection (e.g., Fe³⁺, Cu²⁺) .

AspectRecommendation
Personal ProtectionGloves, goggles, fume hood
DisposalIncineration (>800°C) with scrubbers
Spill ManagementAbsorb with inert material, avoid aqueous release

Comparative Analysis with Analogues

Positional Isomerism

Disodium 8-((4-acetamidophenyl)azo)-5-((4-amino-6-sulphonatonaphthyl)azo)naphthalene-2-sulphonate (CAS: 67906-51-8) differs in sulfonate placement but shares similar applications. The 7-sulfonato derivative exhibits 10% higher molar absorptivity due to extended conjugation.

Recent Advances and Future Directions

Polymer-Dye Conjugates

Grafting onto polyacrylamide enhances thermal stability (T₅% loss = 280°C vs. 220°C for free dye) .

Photodynamic Therapy

Nanoencapsulated forms show promise in singlet oxygen generation (ΦΔ = 0.42) for cancer treatment .

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